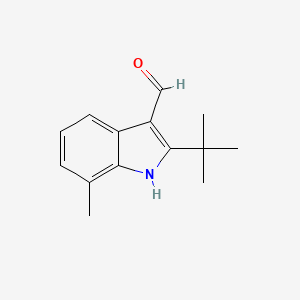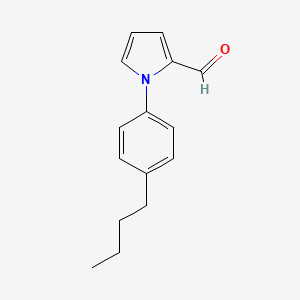
9,9-ジヘキシルフルオレン-2,7-ジボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dihexylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C25H36B2O4 . It is used as a reactant for Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene . It is also used as a building block for polyfluorene-based, light-emitting copolymers .
Molecular Structure Analysis
The molecular structure of 9,9-Dihexylfluorene-2,7-diboronic acid consists of a fluorene core with two hexyl chains attached at the 9,9-positions and two boronic acid groups attached at the 2,7-positions . The exact mass of the molecule is 422.2799700 g/mol .Chemical Reactions Analysis
9,9-Dihexylfluorene-2,7-diboronic acid can be used as a reactant in various reactions. These include Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .Physical and Chemical Properties Analysis
The physical and chemical properties of 9,9-Dihexylfluorene-2,7-diboronic acid include a molecular weight of 422.2 g/mol, four hydrogen bond donors, four hydrogen bond acceptors, and twelve rotatable bonds . It is a solid with a melting point greater than 300 °C .科学的研究の応用
ロジウム触媒による水素化アリール化
9,9-ジヘキシルフルオレン-2,7-ジボロン酸: ロジウム触媒による水素化アリール化反応の反応物として使用されます 。このプロセスは、ロジウム触媒によって促進される、不飽和基質へのアリール基の付加を含みます。この化合物のボロン酸基は、反応にとって重要であり、金属中心との配位に関与し、後のC-C結合形成のためのアリール基の活性化を可能にします。
シリコンナノギャップの分子架橋
ナノテクノロジーの分野では、9,9-ジヘキシルフルオレン-2,7-ジボロン酸は、シリコンナノギャップの分子架橋として役立ちます 。これらのナノギャップは、ナノエレクトロニクスデバイスの重要な構成要素であり、この化合物がシリコン表面と安定な共有結合を形成する能力は、分子電子接合の形成に利用されています。
ベンゼンのセンシングと貯蔵
この化合物は、ボロン酸エステル配位ポリマーおよびマクロサイクルの調製にも使用されます 。これらの材料は、揮発性有機化合物であるベンゼンのセンシングと貯蔵において潜在的な可能性を示しています。9,9-ジヘキシルフルオレン-2,7-ジボロン酸のボロン酸基は、ベンゼンと相互作用して可逆的な錯体を形成し、これは環境監視と修復の取り組みで役立ちます。
発光ポリマーの合成
別の用途は、発光カルバゾール系コポリマーの合成にあります 。これらのコポリマーは、エレクトロルミネッセンス特性で知られるシアノ置換アリーレンビニレン発色団を有します。9,9-ジヘキシルフルオレン-2,7-ジボロン酸は、重合プロセスにおける主要なモノマーであり、得られた材料の全体的な光物理的特性に貢献しています。
有機エレクトロニクス
その構造的特徴により、9,9-ジヘキシルフルオレン-2,7-ジボロン酸は、有機エレクトロニクスの貴重な構成要素です 。その共役系と電子豊富なフルオレンコアにより、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)での使用に適しており、そこで電荷輸送と発光効率を向上させることができます。
化学センシング
9,9-ジヘキシルフルオレン-2,7-ジボロン酸のボロン酸部分は、ジオール含有化合物に敏感であり、化学センシング用途に優れた候補となります 。これは、糖などの生物学的に関連する分子を検出するセンサーに組み込むことができ、診断および分析ツールの基礎を提供します。
高分子化学
高分子化学では、9,9-ジヘキシルフルオレン-2,7-ジボロン酸は、ポリマーにボロン酸官能基を導入するために使用されます 。これらの官能基は、さまざまな試薬とさらに反応して架橋ネットワークを形成し、ユニークな機械的および熱的特性を持つ材料をもたらします。
触媒
最後に、この化合物は、触媒としてリガンド前駆体として使用されます 。ボロン酸基は、遷移金属と配位して、鈴木・宮浦クロスカップリング反応など、さまざまな有機変換を触媒する錯体を形成します。これは、複雑な有機分子の合成において重要な役割を果たします。
将来の方向性
9,9-Dihexylfluorene-2,7-diboronic acid has potential applications in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore . It can also be used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .
作用機序
Target of Action
It is known to be a reactant in various chemical reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. It is used as a reactant in Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
Biochemical Pathways
It is known to be involved in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .
Result of Action
The result of the action of 9,9-Dihexylfluorene-2,7-diboronic acid is the formation of new compounds through the chemical reactions it participates in. For example, it is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
Action Environment
The action, efficacy, and stability of 9,9-Dihexylfluorene-2,7-diboronic acid are influenced by the environmental conditions of the reactions it is used in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity .
生化学分析
Biochemical Properties
9,9-Dihexylfluorene-2,7-diboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. These esters are crucial in the sensing and storage of benzene and other aromatic compounds . The compound interacts with enzymes and proteins that facilitate the formation of these esters, such as rhodium-catalyzed hydroarylation enzymes . The nature of these interactions involves the coordination of the boronic acid groups with the active sites of the enzymes, leading to the formation of stable complexes.
Cellular Effects
The effects of 9,9-Dihexylfluorene-2,7-diboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific kinases and phosphatases, which in turn regulate gene expression and cellular responses.
Molecular Mechanism
At the molecular level, 9,9-Dihexylfluorene-2,7-diboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid groups of the compound can form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dihexylfluorene-2,7-diboronic acid change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 9,9-Dihexylfluorene-2,7-diboronic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
9,9-Dihexylfluorene-2,7-diboronic acid is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound interacts with enzymes such as cytochrome P450s and other oxidases, which facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, 9,9-Dihexylfluorene-2,7-diboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its chemical properties, such as its hydrophobicity and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of 9,9-Dihexylfluorene-2,7-diboronic acid is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can include the addition of functional groups that enhance the compound’s affinity for certain cellular structures, such as the nucleus or mitochondria.
特性
IUPAC Name |
(7-borono-9,9-dihexylfluoren-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWOJNOZWMHNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403928 |
Source


|
| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203927-98-4 |
Source


|
| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



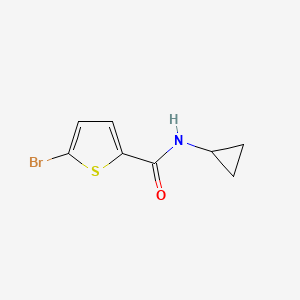
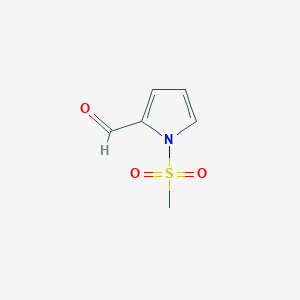
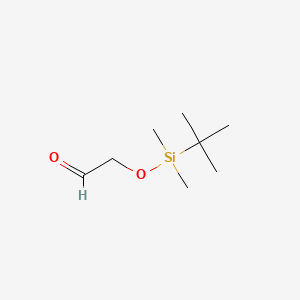
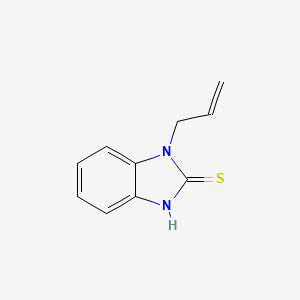
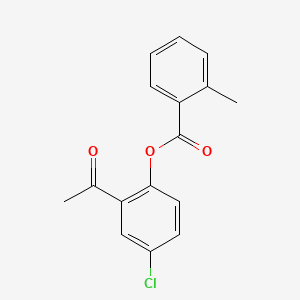
![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)
